diethyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate
Description
Diethyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate is a synthetic organic compound characterized by a benzo[c]chromene core substituted with two propanoate ester groups via bis(oxy) linkages.
Properties
Molecular Formula |
C23H24O8 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 2-[1-(1-ethoxy-1-oxopropan-2-yl)oxy-6-oxobenzo[c]chromen-3-yl]oxypropanoate |
InChI |
InChI=1S/C23H24O8/c1-5-27-21(24)13(3)29-15-11-18(30-14(4)22(25)28-6-2)20-16-9-7-8-10-17(16)23(26)31-19(20)12-15/h7-14H,5-6H2,1-4H3 |
InChI Key |
ZKSQWJAJUIHRCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OC(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate typically involves a multi-step process. One common method starts with the reaction of salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate. The final step involves oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 2,2’-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or the modulation of signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical parameters of diethyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate and its structural analogs:
*Calculated based on formula C21H24O9; †Estimated from empirical data in ; ‡Approximated from molecular formula.
Functional Group Impact on Properties
- Ester vs. Acid Groups: The target compound’s diethyl propanoate esters enhance lipophilicity, favoring skin penetration in UV-filter applications . In contrast, the acetic acid derivative () exhibits higher aqueous solubility, making it suitable for pharmaceutical formulations requiring bioavailability .
- Bis(oxy) Linkages :
Photostability and Degradation
- The target compound’s conjugated aromatic system likely resists photodegradation better than non-aromatic analogs (e.g., phosphoxane derivative in ).
Biological Activity
Diethyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate is a synthetic compound characterized by its unique benzochromene structure, which plays a significant role in its biological activity. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Structural Overview
- Chemical Formula : C20H24O7
- Molecular Weight : Approximately 428.43 g/mol
- CAS Number : 313471-10-2
The compound's structure features a benzochromene core modified with diethyl and dipropanoate groups, enhancing its solubility and reactivity in biological systems. The benzochromene moiety is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Properties
Research indicates that compounds containing the benzochromene structure can modulate inflammatory pathways. This compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models. These effects are attributed to the compound's ability to interfere with signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays measuring its ability to scavenge free radicals. Studies demonstrate that this compound exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This activity is essential in preventing cellular damage associated with chronic diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Its efficacy against various cancer types is currently under investigation, with promising results indicating its potential as a therapeutic agent.
Comparative Analysis
To better understand the unique aspects of this compound within its class of compounds, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Benzochromene | Anti-inflammatory, antioxidant | Dual ester functionality |
| 4-Oxo-4H-chromene | Chromene | Antioxidant | Simpler structure |
| Flavonoids | Polyphenol | Antioxidant, anti-cancer | Diverse substituents |
| Coumarin derivatives | Coumarin | Anticoagulant | Fused lactone ring |
This table highlights how this compound stands out due to its dual ester groups that enhance solubility compared to other compounds in the same category.
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Study on Inflammation : A study conducted on RAW 264.7 macrophages demonstrated that treatment with the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with LPS (lipopolysaccharide), indicating potent anti-inflammatory effects.
- Antioxidant Efficacy Assessment : In a DPPH assay, this compound showed an IC50 value comparable to well-known antioxidants like ascorbic acid.
- Cancer Cell Line Studies : Research involving breast cancer cell lines (MCF7) revealed that the compound induced apoptosis at concentrations as low as 10 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
